1-Phenyl-2-(triphenylsilyl)ethanol
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Overview
Description
1-Phenyl-2-(triphenylsilyl)ethanol is an organic compound with the molecular formula C26H24OSi It is characterized by the presence of a phenyl group and a triphenylsilyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(triphenylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of triphenylsilyl chloride with phenylethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(triphenylsilyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl or triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
1-Phenyl-2-(triphenylsilyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(triphenylsilyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and triphenylsilyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(triphenylgermyl)ethanol: Similar structure but with a germanium atom instead of silicon.
1-Phenyl-2-(triphenylstannyl)ethanol: Contains a tin atom in place of silicon.
1-Phenyl-2-(triphenylplumbyl)ethanol: Features a lead atom instead of silicon.
Uniqueness
1-Phenyl-2-(triphenylsilyl)ethanol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C26H24OSi |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-phenyl-2-triphenylsilylethanol |
InChI |
InChI=1S/C26H24OSi/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI Key |
LASSNCYVNRTKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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